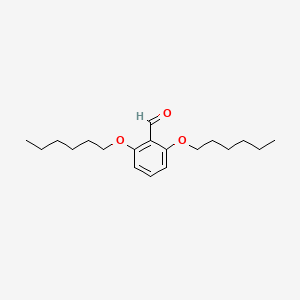
2,6-Bis(hexyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(hexyloxy)benzaldehyde is an organic compound characterized by the presence of two hexyloxy groups attached to the benzene ring at the 2 and 6 positions, and an aldehyde group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(hexyloxy)benzaldehyde typically involves the alkylation of 2,6-dihydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide under reflux conditions. The reaction can be summarized as follows: [ \text{2,6-Dihydroxybenzaldehyde} + 2 \text{Hexyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the hexyloxy groups.
Major Products:
Oxidation: 2,6-Bis(hexyloxy)benzoic acid
Reduction: 2,6-Bis(hexyloxy)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Applications De Recherche Scientifique
2,6-Bis(hexyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,6-Bis(hexyloxy)benzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The hexyloxy groups can influence the compound’s solubility and reactivity, making it a versatile building block in organic synthesis.
Comparaison Avec Des Composés Similaires
2,6-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of hexyloxy groups.
2,6-Diethoxybenzaldehyde: Ethoxy groups instead of hexyloxy groups.
2,6-Dipropoxybenzaldehyde: Propoxy groups instead of hexyloxy groups.
Uniqueness: 2,6-Bis(hexyloxy)benzaldehyde is unique due to the longer hexyloxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties can be advantageous in specific applications where increased hydrophobicity or altered reactivity is desired.
Propriétés
Numéro CAS |
815601-38-8 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2,6-dihexoxybenzaldehyde |
InChI |
InChI=1S/C19H30O3/c1-3-5-7-9-14-21-18-12-11-13-19(17(18)16-20)22-15-10-8-6-4-2/h11-13,16H,3-10,14-15H2,1-2H3 |
Clé InChI |
LCIFEAJKSONPCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C(=CC=C1)OCCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



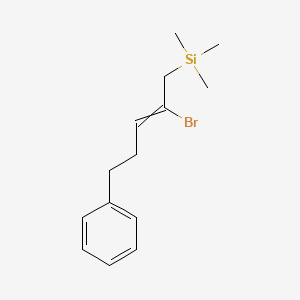
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)

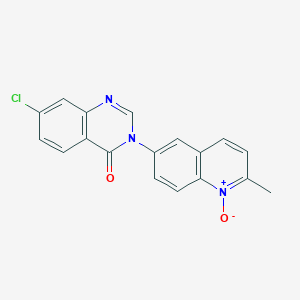
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)
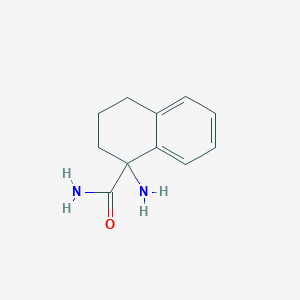
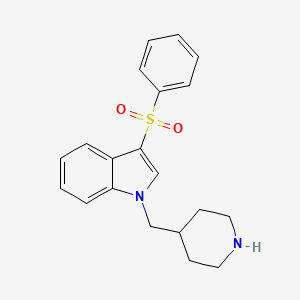
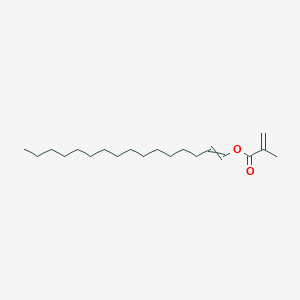
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
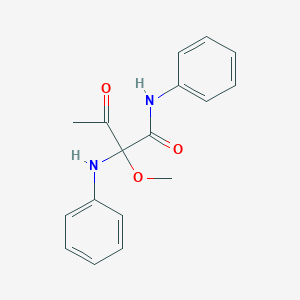
![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
